N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and a pyrimidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole moiety, which can be synthesized via the cyclization of 2-aminobenzenethiol with aldehydes or ketones . The morpholine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyrimidine carboxamide group is added using a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to certain enzymes or receptors, modulating their activity. The morpholine ring and pyrimidine carboxamide group can also contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- Benzothiazole-2-carboxylic acid
- 2-(2-hydroxyphenyl)benzothiazole
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide is unique due to its combination of a benzothiazole moiety, a morpholine ring, and a pyrimidine carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-morpholin-4-ylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(13-11-20-18(21-12-13)23-7-9-25-10-8-23)19-6-5-16-22-14-3-1-2-4-15(14)26-16/h1-4,11-12H,5-10H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOUAUENBCNJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C(=O)NCCC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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